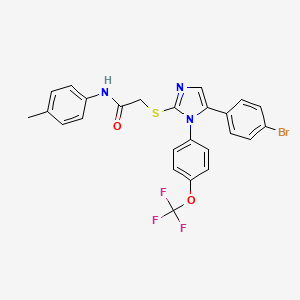
2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H19BrF3N3O2S and its molecular weight is 562.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide represents a significant class of imidazole derivatives known for their diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H19BrF3N3O2S, with a molecular weight of 574.4 g/mol. The structure features a complex arrangement that includes bromophenyl and trifluoromethoxy groups, contributing to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of imidazole derivatives. For instance, compounds similar to the one in focus have shown promising results against Clostridioides difficile, with IC50 values ranging from 0.10 to 0.24 μM, indicating effective inhibition of the FabK enzyme critical for bacterial survival . The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl and imidazole rings significantly influence antibacterial efficacy.
Anticancer Activity
The anticancer properties of imidazole derivatives have been extensively studied. In vitro assays using the NCI-60 cancer cell line panel demonstrated moderate to good activity against various cancer types. Compounds within this class exhibited GI50 values (the concentration required to inhibit cell growth by 50%) in the range of 25.1 to 93.3 μM across different cell lines, indicating potential as anticancer agents .
Table 1: Anticancer Activity Data
| Compound | Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|---|
| Compound A | EKVX | 25.1 | 77.5 | 93.3 |
| Compound B | RPMI-8226 | 21.5 | - | - |
| Compound C | OVCAR-4 | 28.7 | - | - |
Anti-inflammatory Activity
Imidazole derivatives have also been implicated in anti-inflammatory responses. Specific compounds have shown effectiveness in inhibiting calcium influx in response to platelet-activating factor (PAF), suggesting a mechanism for reducing inflammation . This action is crucial for developing therapies targeting inflammatory diseases.
Case Study 1: Antibacterial Efficacy
A study evaluated a series of imidazole derivatives against C. difficile. The compound with a p-bromophenyl substitution demonstrated enhanced inhibition compared to its analogs, with an IC50 of 0.53 μM . This result underscores the importance of structural modifications in enhancing antibacterial properties.
Case Study 2: Anticancer Potential
In another investigation, various imidazole derivatives were tested against breast cancer cell lines, yielding IC50 values that suggest significant cytotoxic effects. The compound's structural features were correlated with its ability to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
特性
IUPAC Name |
2-[5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrF3N3O2S/c1-16-2-8-19(9-3-16)31-23(33)15-35-24-30-14-22(17-4-6-18(26)7-5-17)32(24)20-10-12-21(13-11-20)34-25(27,28)29/h2-14H,15H2,1H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHJOEKHIPQGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














